molecular formula C18H28ClNO2 B1671001 Dyclonine hydrochloride CAS No. 536-43-6

Dyclonine hydrochloride

Cat. No.: B1671001
CAS No.: 536-43-6
M. Wt: 325.9 g/mol
InChI Key: KNZADIMHVBBPOA-UHFFFAOYSA-N
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Description

Dyclonine hydrochloride is a topical anesthetic commonly used to provide pain relief from canker sores, cold sores, and fever blisters. It is also used to suppress the gag reflex during medical examinations and procedures . This compound is the active ingredient in over-the-counter products such as Sucrets and Cepacol sore throat spray .

Mechanism of Action

Target of Action

Dyclonine hydrochloride is a local anesthetic that primarily targets the neuronal membrane . It is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina .

Mode of Action

This compound works by blocking both the initiation and conduction of nerve impulses. It achieves this by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport across the neuronal membrane. By decreasing the membrane’s permeability to sodium ions, this compound prevents the initiation and conduction of nerve impulses . This action on the sodium ion transport pathway leads to the stabilization of the neuronal membrane and the inhibition of depolarization .

Pharmacokinetics

As a local anesthetic, it is known that if substantial quantities of local anesthetics like this compound are absorbed through the mucosa, actions on the central nervous system (cns) may cause cns stimulation and/or cns depression . Actions on the cardiovascular system may cause depression of cardiac conduction and excitability and, with some of these agents, peripheral vasodilation .

Result of Action

The primary result of this compound’s action is the provision of local anesthesia. By blocking nerve impulses, it numbs the area where it is applied, providing relief from pain or discomfort . It is used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures (including oral surgery), endoscopy, or intubation . It is also used for relief of canker sores, cold sores, or fever blisters .

Action Environment

The action of this compound can be influenced by the environment in which it is applied. For instance, it should be used with extreme caution in the presence of sepsis or severely traumatized mucosa in the area of application since under such conditions there is the potential for rapid systemic absorption . Furthermore, recent studies have shown that this compound can potentially be repurposed for the treatment of Friedreich’s ataxia . It has also been found to enhance the cytotoxic effect of proteasome inhibitors on cancer and multiple myeloma cells .

Biochemical Analysis

Biochemical Properties

Dyclonine hydrochloride plays a significant role in biochemical reactions. It acts as a local anesthetic by blocking the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which reversibly stabilizes the membrane and inhibits depolarization . This results in the failure of a propagated action potential and subsequent conduction blockade .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the mouth and throat. It provides temporary relief from occasional minor mouth and throat irritation, pain, sore mouth, and sore throat . It is also known to suppress the gag reflex and other laryngeal and esophageal reflexes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to activated sodium channels on the membrane of nerve cells (neurons) and reducing the inflow of sodium ions . This stabilizes the neuronal membrane and arrests the action potential, stopping the conduction of pain signals from the region temporarily .

Temporal Effects in Laboratory Settings

It is known that this compound provides temporary relief from pain and irritation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase FXN transcript and FXN protein dose-dependently. It also rescued FXN-dependent enzyme deficiencies in the iron–sulfur enzymes, aconitase and succinate dehydrogenase .

Metabolic Pathways

It is known that this compound acts on the neuronal membrane’s sodium channels, which are crucial components of nerve signal transmission .

Transport and Distribution

It is known that this compound is used topically and can be distributed in the mouth and throat areas .

Subcellular Localization

Given its role as a local anesthetic, it is likely that this compound interacts with neuronal membranes where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dyclonine hydrochloride involves the reaction of 1-(4-butoxyphenyl)-3-chloropropyl-1-ketone with piperidine hydrochloride in the presence of a catalyst. The reaction is carried out in an organic solvent at a temperature range of 60-120°C for 1-5 hours. The reaction mixture is then subjected to rotary drying under reduced pressure, followed by recrystallization with anhydrous alcohol to obtain the crude product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dyclonine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents, catalysts, and acids or bases to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the compound .

Scientific Research Applications

Dyclonine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.

    Benzocaine: A local anesthetic commonly used in topical applications, with a different chemical structure and slightly different pharmacokinetics.

    Procaine: Known for its use in dental procedures, it has a different chemical structure but similar anesthetic properties.

Uniqueness of Dyclonine Hydrochloride

This compound is unique due to its specific chemical structure, which includes a piperidine ring and a butoxyphenyl group. This structure contributes to its distinct pharmacological properties and effectiveness as a topical anesthetic .

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZADIMHVBBPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

586-60-7 (Parent)
Record name Dyclonine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045323
Record name Dyclonine hydrochloride
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Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

536-43-6
Record name Dyclonine
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Record name Dyclonine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dyclonine hydrochloride
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Record name DYCLONINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dyclonine Hydrochloride is a local anesthetic that primarily acts by blocking the propagation of nerve impulses. It does so by decreasing or preventing the transient increase in nerve membrane permeability to sodium ions that is required for nerve impulse generation and conduction. [] While the precise mechanism is not fully elucidated in the provided research, it is likely similar to other local anesthetics, involving interaction with voltage-gated sodium channels on neuronal membranes.

ANone: this compound is an organic compound with the chemical name 4-butoxy-β-piperidinopropiophenone hydrochloride.

ANone: The molecular formula of this compound is C18H27NO2·HCl, and its molecular weight is 325.86 g/mol.

A: Yes, researchers have characterized this compound using spectroscopic methods. Proton and carbon-13 nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data have been used to confirm its structure and identify its degradation products. []

A: this compound's stability can vary depending on the formulation and storage conditions. Studies have explored its stability in various formulations, including ointments, mucilage, and films. [, , ]

A: Factors influencing this compound stability include temperature, exposure to light, and the presence of other excipients in the formulation. [] For instance, exposure to high temperatures (40-60°C) and illumination did not significantly affect the content of this compound in a specific mucilage formulation. []

ANone: The provided research focuses on this compound's application as a local anesthetic and does not delve into its potential catalytic properties or applications in chemical reactions.

ANone: The provided research predominantly explores the clinical applications and analytical methods related to this compound. Computational chemistry and modeling aspects, such as QSAR studies, are not discussed.

A: While the provided research doesn't directly investigate SAR for this compound, it highlights its structural distinction from aminoester and aminoamide local anesthetics. [] Further research focused on modifying its structure and evaluating the impact on potency and selectivity could be valuable.

A: Research indicates that selecting appropriate excipients and optimizing formulation parameters, such as pH and viscosity, are crucial for this compound stability and bioavailability. For instance, the use of methylcellulose, propylene glycol, and benzoic acid sodium in a mucilage formulation demonstrated good adhesion and stability with improved penetration through mucous membranes. []

A: While the documents don't provide specific SHE regulations, they emphasize using this compound within clinically relevant concentrations and highlight the importance of monitoring for potential adverse effects. [, ] Adhering to good manufacturing practices and relevant regulatory guidelines is crucial for ensuring safe and effective use.

A: The research focuses on this compound's topical applications, particularly for mucosal anesthesia. Information regarding its systemic absorption, distribution, metabolism, and excretion after topical administration is limited in the provided context. [, , ]

A: this compound is primarily used as a local anesthetic for various procedures. Its efficacy has been demonstrated in managing pain associated with laryngeal mask anesthesia, gastroscopy, bowel preparation before colonoscopy, and tracheoscopy. [, , , ] It has also shown potential for relieving pain during venipuncture. []

A: Research suggests that this compound can inhibit scratching behavior in a mouse model of epidermolysis bullosa acquisita (EBA), indicating potential for modulating sensory responses and potentially influencing disease progression in this context. []

ANone: The provided research doesn't address the development of resistance to this compound's anesthetic effects. Further investigation is required to understand if prolonged or repeated exposure could lead to tolerance or cross-resistance with other local anesthetic agents.

A: While the research focuses on this compound's clinical applications, it emphasizes the importance of using appropriate concentrations and monitoring for potential adverse events. [, ] Specific toxicological data or long-term safety profiles are not extensively discussed within the provided research articles.

ANone: The provided research primarily focuses on the clinical application and formulation of this compound, and does not delve into identifying specific biomarkers for predicting its efficacy or monitoring treatment response.

ANone: The environmental impact and degradation pathways of this compound are not explored in the provided research. Further investigation is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and disposal.

A: Researchers prioritize accuracy, precision, linearity, specificity, and sensitivity as critical parameters when validating analytical methods for determining this compound content in different matrices. These validations ensure the reliability and robustness of the analytical data generated. [, , , ]

A: Although not explicitly addressed, the research emphasizes the significance of quality control in manufacturing this compound formulations. Adhering to good manufacturing practices and implementing robust quality control measures is paramount to ensure product consistency, safety, and effectiveness. []

ANone: The research primarily focuses on this compound's anesthetic properties and doesn't provide details regarding its potential to elicit immune responses. Further studies are needed to investigate its immunogenicity profile, especially for applications involving long-term or repeated administration.

ANone: The research primarily focuses on this compound's topical application for local anesthesia. There is limited information available regarding its interactions with drug transporters, which are crucial for understanding its absorption, distribution, and elimination, especially after systemic administration.

ANone: The provided research lacks information on this compound's potential to modulate the activity of drug-metabolizing enzymes. This aspect is crucial, especially when considering potential drug-drug interactions. Further investigations are needed to understand its impact on drug metabolism.

ANone: While the research demonstrates the clinical utility of this compound, specific details regarding its biocompatibility and biodegradability are not extensively discussed. Further investigation is needed to evaluate its long-term effects on biological systems and assess its environmental impact.

A: Yes, several alternative local anesthetics are available, each with its own pharmacological profile and clinical indications. Common alternatives include lidocaine, tetracaine, and benzocaine. [, , ] The choice of anesthetic depends on factors such as the type of procedure, desired duration of action, and potential for adverse effects.

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